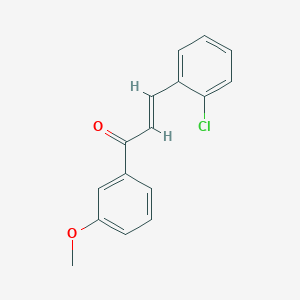

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2-chlorophenyl group at the β-position and a 3-methoxyphenyl group at the α-position of the propenone backbone. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chlorine substituent enhances lipophilicity and electronic withdrawal, while the methoxy group at the 3-position on the phenyl ring contributes to electron-donating effects, influencing both reactivity and molecular interactions .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-14-7-4-6-13(11-14)16(18)10-9-12-5-2-3-8-15(12)17/h2-11H,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPQJEYAOQGWLD-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the ketone (3-methoxyacetophenone) by a strong base (e.g., sodium hydroxide), generating an enolate ion. This enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, followed by dehydration to form the conjugated enone system. The E isomer is favored due to steric hindrance between the aromatic rings and stabilization through conjugation.

Key parameters include:

- Molar Ratio : Equimolar quantities of aldehyde and ketone (0.01 mol each).

- Solvent : Ethanol (40 mL total volume), which solubilizes reactants and facilitates mixing.

- Base : 10% aqueous sodium hydroxide (10 mL), providing the necessary alkalinity for enolate formation.

- Temperature : Room temperature (≈25°C), minimizing side reactions.

- Reaction Time : 8 hours, ensuring complete conversion.

Experimental Procedure

A representative protocol derived from literature involves:

- Dissolving 2-chlorobenzaldehyde (1.13 g, 0.01 mol) and 3-methoxyacetophenone (1.37 mL, 0.01 mol) in ethanol (20 mL each).

- Adding 10% NaOH (10 mL) dropwise to the stirred mixture.

- Continuously stirring at room temperature for 8 hours.

- Quenching the reaction by pouring the mixture into ice-cold water (500 mL).

- Filtering the precipitated crude product, drying, and recrystallizing from N,N-dimethylformamide (DMF).

Table 1: Synthesis Parameters for Claisen-Schmidt Condensation

| Parameter | Details |

|---|---|

| Reactants | 2-Chlorobenzaldehyde (0.01 mol), 3-Methoxyacetophenone (0.01 mol) |

| Solvent | Ethanol (40 mL) |

| Base | 10% Sodium Hydroxide (10 mL) |

| Reaction Time | 8 hours |

| Temperature | Room Temperature (25°C) |

| Workup | Precipitation in ice-water, filtration, drying |

| Recrystallization | Slow evaporation from DMF |

Optimization Considerations

- Base Selection : Strong bases like NaOH or KOH are critical for enolate generation. Weaker bases may result in incomplete reactions.

- Solvent Polarity : Ethanol balances solubility and polarity, though methanol or aqueous-ethanol mixtures are viable alternatives.

- Temperature Control : Elevated temperatures can accelerate the reaction but risk side products like aldol adducts.

Structural Characterization and Validation

Post-synthesis analysis confirms the E configuration and purity of the product.

Spectroscopic Techniques

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

- E Configuration : The prop-2-en-1-one unit adopts a planar trans arrangement.

- Dihedral Angles : 7.14° between benzene rings, with π–π stacking (3.71 Å) and C–H···O interactions stabilizing the crystal lattice.

Alternative Synthetic Approaches

While the Claisen-Schmidt method dominates, other routes include:

Microwave-Assisted Synthesis

Microwave irradiation can reduce reaction times (e.g., 30 minutes vs. 8 hours), but specific data for this compound remains unexplored.

Scalability and Industrial Relevance

The Claisen-Schmidt protocol is scalable, as demonstrated by analogous syntheses in patent literature. Key considerations for large-scale production include:

- Catalyst Recycling : Recovering base or solvent to reduce costs.

- Continuous Flow Systems : Enhancing mixing and heat transfer for higher yields.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives .

Scientific Research Applications

Anticancer Applications

Chalcones, including (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, are recognized for their potential in anticancer therapy. Recent studies have highlighted several mechanisms through which chalcones exert their effects:

- Induction of Apoptosis : Research indicates that chalcone derivatives can induce apoptosis in cancer cells. For instance, one study reported that specific chalcone derivatives exhibited half-maximal inhibitory concentrations (IC50) ranging from 9.76 to 40.83 µM against canine lymphoma and leukemia cell lines .

- Inhibition of Tumor Invasion : A derivative of this compound was shown to significantly inhibit tumor invasion and migration in triple-negative breast cancer by inducing cell cycle arrest and promoting apoptosis .

- Synergistic Effects : Chalcones have been studied for their synergistic effects when combined with other chemotherapeutic agents, enhancing overall anticancer efficacy .

Antiviral Applications

Chalcones have also been explored for their antiviral properties. Recent investigations into their ability to inhibit viral replication have shown promising results:

- Inhibition of Viral Proteases : In silico studies have demonstrated that certain chalcone derivatives can act as inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in treating COVID-19 . The binding affinity of these compounds was found to be comparable to established antiviral drugs like remdesivir.

Antimicrobial Applications

The antimicrobial properties of this compound have also been documented:

- Broad Spectrum Activity : Chalcones exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Studies have indicated that they can disrupt microbial cell membranes and inhibit essential metabolic pathways .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

- Reactive Oxygen Species Generation : Some studies suggest that chalcones can induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : Chalcones may modulate key signaling pathways involved in cell proliferation and survival, including the NF-kB and MAPK pathways.

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cell signaling pathways, and induce apoptosis in cancer cells. Its molecular targets include proteins, enzymes, and receptors involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Antimicrobial Activity

- The target compound’s 3-methoxy group may enhance membrane permeability compared to non-polar substituents. For instance, (E)-3-(2-chloro-4,6-dimethoxyphenyl)-1-(isoxazol-5-yl)propenone (3o) showed potent activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to synergistic effects of chlorine and methoxy groups .

- In contrast, (E)-1-(4-hydroxyphenyl)-3-(3-methoxyphenyl)propenone (2) exhibited moderate activity due to the polar hydroxyl group reducing lipophilicity .

Anticancer Potential

- Compounds with 3-methoxyphenyl and chlorophenyl groups demonstrate selective cytotoxicity. For example, (E)-3-{4-[(7-chloroquinolin-4-yl)oxy]-3-methoxyphenyl}-1-(4-methylphenyl)propenone inhibited leukemia cell lines (IC₅₀ = 2.1 µM) via tubulin binding, a mechanism shared with colchicine .

- The 4-ethoxy analog (E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)propenone showed reduced activity (IC₅₀ = 15 µM), suggesting methoxy’s optimal electron-donating capacity for target engagement .

Biological Activity

(E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as chalcone, is a compound with significant biological activity. This article explores its synthesis, structural characteristics, and various biological effects, including anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-chlorobenzaldehyde with 3-methoxyacetophenone in the presence of sodium hydroxide. The resulting compound adopts an E configuration concerning the double bond in the propenone unit, with a dihedral angle of 7.14° between the two phenyl rings. The molecular formula is .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has shown significant cytotoxicity in chronic lymphocytic leukemia (CLL) cell lines with IC50 values ranging from 0.17 to 2.69 µM . The compound's mechanism of action appears to involve the induction of reactive oxygen species (ROS) , which plays a critical role in promoting apoptosis in malignant cells.

The biological activity is primarily attributed to:

- Pro-apoptotic Effects : The compound has been shown to induce apoptosis in CLL cell lines at concentrations around 10 µM, with low toxicity observed in healthy cells .

- ROS Flux : The increase in ROS levels correlates with decreased cell viability, suggesting that oxidative stress may be a key factor in its anticancer activity .

- Cell Cycle Arrest : Studies indicate that chalcones can induce cell cycle arrest at various phases, further contributing to their antiproliferative effects .

Case Studies and Research Findings

Several research articles provide insights into the biological activities associated with this compound:

Q & A

Basic: What synthetic strategies are commonly employed to prepare (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer:

The Claisen-Schmidt condensation is a key step, involving a base-catalyzed reaction between substituted acetophenones and benzaldehydes. For example, using 3-methoxyacetophenone and 2-chlorobenzaldehyde with KOH in ethanol at 0–50°C facilitates enone formation . Solvent choice (e.g., ethanol for polarity) and base strength critically affect reaction kinetics and purity. Microwave-assisted synthesis can enhance yields by reducing reaction times and improving regioselectivity, as seen in analogous chalcone syntheses .

Advanced: How can microwave-assisted synthesis optimize the enone system formation in this compound compared to traditional reflux methods?

Methodological Answer:

Microwave irradiation accelerates reaction rates via efficient dielectric heating, minimizing side reactions like polymerization. For example, microwave conditions reduced synthesis times from hours to minutes in structurally related chalcones, achieving >85% yield . Researchers should compare energy input, solvent dielectric constants, and thermal stability of intermediates when transitioning from reflux (e.g., 2–3 hours at 50°C ) to microwave protocols.

Basic: What spectroscopic and crystallographic techniques are prioritized for characterizing this compound?

Methodological Answer:

- X-ray crystallography resolves the (E)-configuration and dihedral angles between aromatic rings, as demonstrated for the title compound (C–C=C–O torsion: 5.1°) .

- NMR : NMR identifies vinyl proton coupling (), while NMR confirms carbonyl (C=O) and aromatic carbons.

- FT-IR : Stretching vibrations at ~1650 cm (C=O) and 1600 cm (C=C) validate the enone system .

Advanced: What challenges arise in resolving crystallographic data for multi-substituted aromatic systems like this compound?

Methodological Answer:

- Crystal Packing : Bulky substituents (e.g., 2-chlorophenyl) introduce steric hindrance, complicating crystal lattice formation. For example, the title compound crystallizes in a monoclinic system with Z = 2, requiring high-purity samples to avoid twinning .

- Thermal Motion : Flexible enone systems may exhibit anisotropic displacement parameters, necessitating low-temperature data collection (<150 K) for accurate refinement .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer:

Analogous chlorophenyl chalcones exhibit:

- Antimicrobial activity : Disruption of microbial cell membranes via lipophilic interactions .

- Anticancer potential : Inhibition of tubulin polymerization (e.g., IC = 1.2 µM in MCF-7 cells for similar compounds) .

Methodologies for testing include in vitro cytotoxicity assays (MTT) and molecular docking to identify binding motifs (e.g., triazole or furan derivatives ).

Advanced: How do substituent electronic effects (Cl, OMe) influence non-linear optical (NLO) properties?

Methodological Answer:

- Electron-withdrawing Cl enhances molecular hyperpolarizability (), as shown by DFT calculations for the title compound () .

- Methoxy groups donate electrons via resonance, stabilizing charge-transfer transitions. Researchers should use Z-scan techniques or Kurtz-Perry powder methods to quantify NLO efficiency relative to urea standards .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:

- Recrystallization : Ethanol/water mixtures (7:3 v/v) achieve >95% purity by exploiting differential solubility of enone vs. aldol byproducts .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) elutes the product (R = 0.45) .

Advanced: How can computational modeling predict the biological or photophysical behavior of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., tubulin) using AMBER or GROMACS.

- TD-DFT : Predict UV-Vis absorption spectra (e.g., for enones) and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.